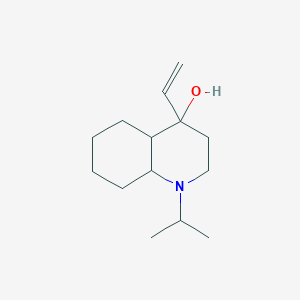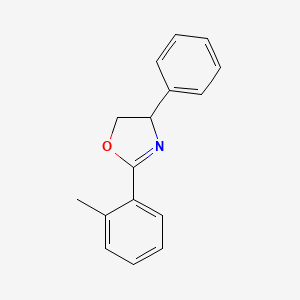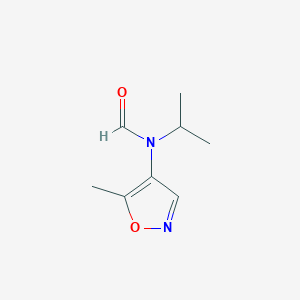methyl butanoate CAS No. 918154-54-8](/img/structure/B12882046.png)
(R)-[Ethoxy(phenyl)phosphoryl](phenyl)methyl butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(®-Ethoxy(phenyl)phosphoryl)(phenyl)methyl butyrate is an organophosphorus compound characterized by the presence of a phosphoryl group bonded to both an ethoxy group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-(®-Ethoxy(phenyl)phosphoryl)(phenyl)methyl butyrate typically involves the reaction of ®-phenylphosphonic dichloride with ®-ethanol and phenylmagnesium bromide. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The general reaction scheme is as follows:
(R)-Phenylphosphonic dichloride+(R)-Ethanol+Phenylmagnesium bromide→(R)-((R)-Ethoxy(phenyl)phosphoryl)(phenyl)methyl butyrate+By-products
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. The use of catalysts and solvents can also optimize the yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the phosphoryl group, converting it to a phosphine oxide or phosphine.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Phosphine oxides, phosphines.
Substitution: Nitro- or halogen-substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: In biological research, it can serve as a probe to study enzyme interactions involving phosphoryl groups.
Industry: In industrial chemistry, it is used as an intermediate in the synthesis of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-(®-Ethoxy(phenyl)phosphoryl)(phenyl)methyl butyrate involves its interaction with molecular targets such as enzymes that recognize phosphoryl groups. The compound can act as an inhibitor or activator of these enzymes, depending on the specific context. The pathways involved often include phosphorylation and dephosphorylation processes critical for cellular signaling and metabolism.
Comparison with Similar Compounds
- ®-Phenylphosphonic acid
- ®-Ethyl phenylphosphonate
- ®-Phenylphosphoryl chloride
Comparison: Compared to ®-Phenylphosphonic acid and ®-Ethyl phenylphosphonate, ®-(®-Ethoxy(phenyl)phosphoryl)(phenyl)methyl butyrate has a more complex structure with additional functional groups, which can confer unique reactivity and specificity in chemical reactions. Its phosphoryl group bonded to both an ethoxy and phenyl group distinguishes it from simpler organophosphorus compounds, making it a valuable intermediate in synthetic chemistry.
Properties
CAS No. |
918154-54-8 |
|---|---|
Molecular Formula |
C19H23O4P |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
[(R)-[ethoxy(phenyl)phosphoryl]-phenylmethyl] butanoate |
InChI |
InChI=1S/C19H23O4P/c1-3-11-18(20)23-19(16-12-7-5-8-13-16)24(21,22-4-2)17-14-9-6-10-15-17/h5-10,12-15,19H,3-4,11H2,1-2H3/t19-,24?/m1/s1 |
InChI Key |
UTMIEVSZSOVTTB-PHSANKKPSA-N |
Isomeric SMILES |
CCCC(=O)O[C@@H](C1=CC=CC=C1)P(=O)(C2=CC=CC=C2)OCC |
Canonical SMILES |
CCCC(=O)OC(C1=CC=CC=C1)P(=O)(C2=CC=CC=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione](/img/structure/B12881989.png)


![[5,10,15,20-Tetra(p-methoxy)phenylporphyrin]cobalt(III) chloride](/img/structure/B12882010.png)

![1,2-Benzenediol, 4-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B12882020.png)


![6-[(E)-(2-Methylpropylidene)amino]-2-phenylquinolin-4(1H)-one](/img/structure/B12882036.png)

![Carbonyldihydro[1,1,1-tris(diphenylphosphinomethyl)ethane]ruthenium](/img/structure/B12882051.png)
